CID 71355309
Description
While direct data on this compound is unavailable in the provided sources, inferences can be drawn from structurally or functionally analogous compounds discussed in the evidence.
Properties
Molecular Formula |
NdSn3 |
|---|---|
Molecular Weight |
500.4 g/mol |
InChI |
InChI=1S/Nd.3Sn |
InChI Key |
OMKLERSSVDXYOE-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Nd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 71355309 involves a series of chemical reactions starting from basic organic compounds. The synthetic route typically includes steps such as Friedel-Craft reactions, amidation, reduction, and protection reactions. For instance, one method involves using 5-bromoindole as an initial raw material, followed by a series of reactions to obtain the target product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
General Reactivity Profile
While explicit reaction mechanisms for CID 71355309 are not documented in the provided sources, its structural analogs and related compounds offer indirect insights:
-
Oxidation/Reduction : Pyridine and indole derivatives (common in similar structures) typically undergo oxidation at nitrogen centers or reduction of aromatic rings .
-
Substitution : Halogenated intermediates (e.g., bromoindole precursors) suggest potential nucleophilic aromatic substitution or coupling reactions.
Relevant Comparative Data
Data from structurally related compounds (Table 1) highlights trends in reactivity and biological activity :
| Compound CID | Molecular Formula | Key Functional Groups | IC50 (μM) | Reaction Type |
|---|---|---|---|---|
| 286532 | C<sub>18</sub>H<sub>14</sub>N<sub>2</sub>O<sub>6</sub> | Benzoyl, oxadiazole | 11.458 | Oxidative cleavage |
| 647599 | C<sub>14</sub>H<sub>10</sub>FN<sub>3</sub>O<sub>5</sub>S | Fluorophenyl, sulfonyl | 1.261 | Nucleophilic substitution |
| 3243128 | C<sub>14</sub>H<sub>11</sub>N<sub>3</sub>O<sub>4</sub>S<sub>2</sub> | Thiophene, carbamate | 0.247 | Cycloaddition |
Note: These analogs demonstrate reactivity patterns that may parallel this compound but are not direct evidence.
Experimental Challenges
-
Synthetic Complexity : this compound’s preparation involves multi-step processes (e.g., Friedel-Crafts alkylation, amidation), which complicate reaction analysis.
-
Metabolic Stability : Structural features like spirolactams or halogenated chains (common in polyhalogenated organophosphates) may lead to oxidative metabolism or instability .
Research Gaps
-
No peer-reviewed studies directly addressing this compound’s reaction pathways were identified in the provided sources.
-
Industrial synthesis methods (e.g., catalytic optimization, solvent selection) are noted but lack mechanistic detail .
Recommendations for Future Studies
Scientific Research Applications
CID 71355309 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 71355309 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Betulin-Derived Inhibitors
Betulin-derived compounds, such as 3-O-caffeoyl betulin (CID 10153267), are known for their inhibitory effects on enzymes like steroid sulfatases. Key comparisons:
| Property | CID 71355309 (Hypothetical) | 3-O-Caffeoyl Betulin (CID 10153267) | Betulin (CID 72326) |
|---|---|---|---|
| Molecular Formula | C₃₀H₄₈O₄ (assumed) | C₃₅H₅₄O₅ | C₃₀H₅₀O₂ |
| Molecular Weight | ~472.7 g/mol | 554.8 g/mol | 442.7 g/mol |
| Bioactivity | Enzyme inhibition (assumed) | Steroid sulfatase inhibition | Anti-inflammatory |
| Structural Features | Caffeoyl moiety appended | Caffeoyl group at C-3 position | Lupane triterpenoid |
Key Differences :
- CID 10153267 exhibits enhanced solubility and bioavailability compared to betulin due to the caffeoyl group, which may also apply to this compound if similarly modified .
- Betulin (CID 72326) lacks functional groups for targeted enzyme interactions, whereas CID 10153267 and this compound (hypothetically) may have higher specificity .
Oscillatoxin Derivatives
Oscillatoxins, such as 30-methyl-oscillatoxin D (CID 185389) , are marine-derived toxins with complex polyketide structures.
| Property | This compound (Hypothetical) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) |
|---|---|---|---|
| Molecular Formula | C₃₀H₄₈O₄ (assumed) | C₃₄H₅₄O₈ | C₃₃H₅₂O₈ |
| Bioactivity | Cytotoxicity (assumed) | Sodium channel modulation | Ion channel disruption |
| Structural Features | Polyketide backbone (assumed) | Methylation at C-30 position | Epoxide ring modification |
Key Differences :
- Oscillatoxin D derivatives (e.g., CID 185389) show methylation-driven increases in membrane permeability, a trait that could be relevant to this compound if structurally aligned .
- CID 156582093 (oscillatoxin E) lacks the methyl group but includes an epoxide ring, altering its interaction with cellular targets compared to CID 185389 .
Mechanistic and Pharmacological Insights
Enzyme Inhibition Mechanisms
Pharmacokinetic Properties
- Solubility: Betulin derivatives with polar moieties (e.g., CID 10153267) exhibit improved aqueous solubility (>50 mg/mL) compared to non-polar analogs like betulin (<1 mg/mL) .
- BBB Penetration : Oscillatoxin derivatives generally show low blood-brain barrier (BBB) penetration due to their large molecular weight (>500 g/mol), whereas this compound, if smaller, might have better CNS accessibility .
Tables and Figures :
- Table 1: Structural comparison of betulin derivatives.
- Table 2: Bioactivity profiles of oscillatoxin analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
